2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a chlorophenyl group, a triazolopyridine moiety, and an acetamide linkage, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a chlorinated benzene derivative and a suitable nucleophile.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized conditions such as temperature, pressure, and solvent choice are crucial for large-scale synthesis. Catalysts and automated systems are often employed to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazolopyridine ring or the acetamide group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations.
Biology
Biologically, the compound is studied for its potential interactions with enzymes and receptors. It can act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or activation.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and intermediates. Its stability and reactivity are advantageous in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites or receptor pockets, modulating their activity. This binding can inhibit or activate pathways involved in disease processes, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A well-known antidepressant with a similar triazolopyridine structure.
Clonazepam: A benzodiazepine with a chlorophenyl group, used for its anxiolytic properties.
Fluoxetine: An antidepressant with a different core structure but similar pharmacological effects.
Uniqueness
2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic chemistry and potential therapeutic applications set it apart from other compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
Molecular Formula |
C18H19ClN4O |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C18H19ClN4O/c1-12(2)17(18-22-21-15-5-3-4-10-23(15)18)20-16(24)11-13-6-8-14(19)9-7-13/h3-10,12,17H,11H2,1-2H3,(H,20,24) |
InChI Key |
BRMWYUYPPFMKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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